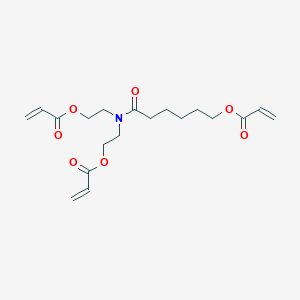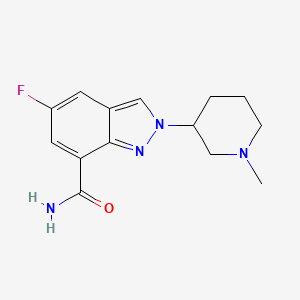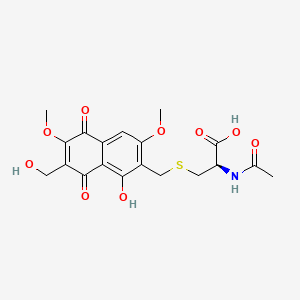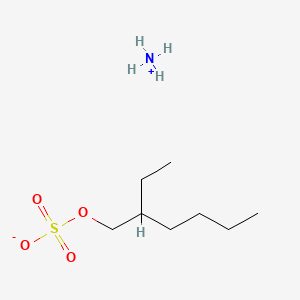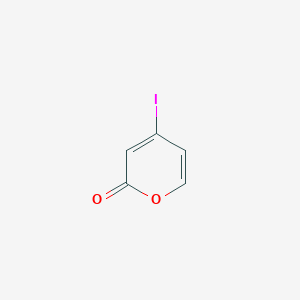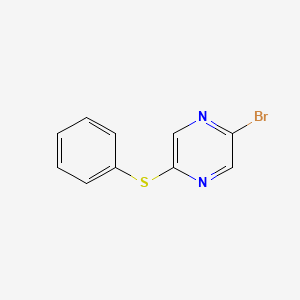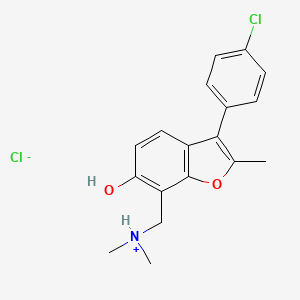
Pyridine-2,3,4,6-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,3,4,6-tetracarboxylic acid is an organic compound characterized by a pyridine ring substituted with four carboxylic acid groups at the 2, 3, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-2,3,4,6-tetracarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of this compound esters using potassium permanganate in an alkaline medium can yield the desired tetracarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-2,3,4,6-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine-2,3,4,6-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including catalysts and sensors.
Wirkmechanismus
The mechanism of action of pyridine-2,3,4,6-tetracarboxylic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes with unique properties. The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination process .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,3,5,6-tetracarboxylic acid: Similar structure but different substitution pattern, leading to distinct coordination properties.
Pyridine-2,4,6-tricarboxylic acid: Fewer carboxylic acid groups, resulting in different reactivity and applications.
Pyrazine-2,3,5,6-tetracarboxylic acid: Contains a pyrazine ring instead of a pyridine ring, offering different electronic properties and coordination behavior.
Uniqueness: Pyridine-2,3,4,6-tetracarboxylic acid is unique due to its specific substitution pattern, which allows for versatile coordination modes and the formation of diverse metal-organic frameworks. Its rich coordination sites and low symmetry make it an elegant ligand for synthesizing complex structures .
Eigenschaften
CAS-Nummer |
90673-26-0 |
|---|---|
Molekularformel |
C9H5NO8 |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
pyridine-2,3,4,6-tetracarboxylic acid |
InChI |
InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)10-5(9(17)18)4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
AFQJVELYNRTKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

